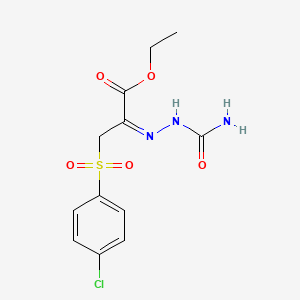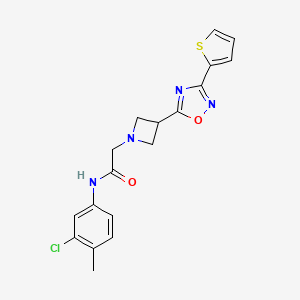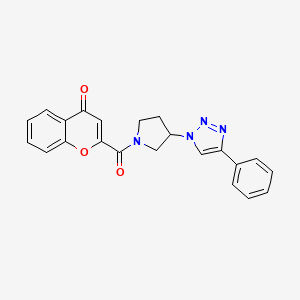
2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as PTC and belongs to the class of heterocyclic compounds. PTC has been the subject of extensive scientific research aimed at understanding its synthesis method, mechanism of action, and potential therapeutic benefits.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis of Triazole Derivatives : The compound has been used in the synthesis of biologically significant structures like 1,2,4-triazolo[1,5-a]pyridines, achieved through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This process is notable for its direct metal-free oxidative N-N bond formation, offering short reaction times and high yields (Zheng et al., 2014).
Development of pH Probes : A ratiometric pH probe based on the dicyanomethylene-4H-chromene platform, synthesized via Knoevenagel Reaction, demonstrated high selectivity and sensitivity for pH variation, with significant fluorescent ratiometric responses and a notable Stokes shift. This probe showcases the first instance of pyrrolidine as part of the product structure in this reaction (Liu et al., 2017).
Catalysis Research : Chiral pyrrolidine SalenMn(III) complexes with an anchored functional group have been synthesized for asymmetric epoxidation of substituted chromenes. This research highlights the effective catalysis of substituted chromenes, showcasing the versatility of chromene derivatives in catalytic applications (Zhang et al., 2008).
Material Science and Photophysical Studies
Supramolecular Structure Analysis : The crystal structures of compounds featuring similar chemical frameworks have been examined to understand their intermolecular contact patterns and packing arrangements, offering insights into the crystallization behavior of this class of compound (Tawfiq et al., 2014).
Photophysical Properties : Investigations into the excitation-dependent emission of zinc complexes with pyridyltriazoles revealed a surprising phenomenon where the emission color changes with excitation wavelength. This study demonstrates the significant influence of supramolecular differences in the single-crystal architecture on photophysical behavior (Gusev et al., 2019).
Biological and Medicinal Research
Cytotoxic Activity Research : A novel series of derivatives based on chromeno[3,4-c]pyrrole-3,4-dione were synthesized and evaluated for their cytotoxic activity, demonstrating the potential therapeutic values of these compounds (Azab et al., 2017).
Investigation of Anticancer Properties : The study of polymorphism in chromen-2-ones assumed for their potential anticancer activity revealed different polymorphic structures, indicating the importance of weak intermolecular interactions in the formation of these structures (Shishkina et al., 2019).
Propiedades
IUPAC Name |
2-[3-(4-phenyltriazol-1-yl)pyrrolidine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c27-19-12-21(29-20-9-5-4-8-17(19)20)22(28)25-11-10-16(13-25)26-14-18(23-24-26)15-6-2-1-3-7-15/h1-9,12,14,16H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFXMMOSGKUJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2984570.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2984571.png)
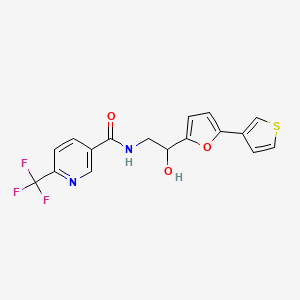
![4-Bromo-1-{[4-(4-fluorophenyl)piperazinyl]sulfonyl}naphthalene](/img/structure/B2984574.png)
![1-ethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2984575.png)
![methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate](/img/structure/B2984580.png)
![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B2984582.png)
![N-benzyl-3,4,5-trimethoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2984584.png)
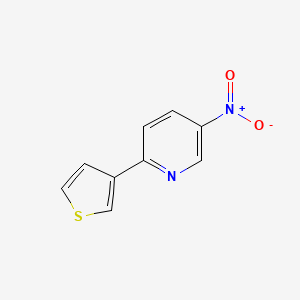
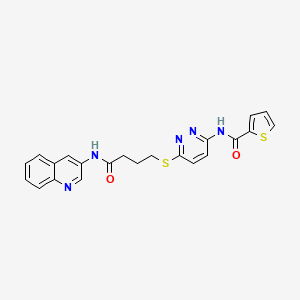
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide](/img/no-structure.png)
